![molecular formula C7H14N10 B14679193 Guanidine, 1,1'-((5-methylpyrimidine-2,4-diyl)diimino)DI- CAS No. 31414-52-5](/img/structure/B14679193.png)
Guanidine, 1,1'-((5-methylpyrimidine-2,4-diyl)diimino)DI-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Guanidine, 1,1’-((5-methylpyrimidine-2,4-diyl)diimino)DI- is a compound that belongs to the class of guanidines. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various biological and chemical applications . This particular compound features a pyrimidine ring substituted with a methyl group, which can influence its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of guanidines typically involves the reaction of amines with carbodiimides or thioureas. For instance, one-pot synthesis methods using N-chlorophthalimide, isocyanides, and amines have been reported to yield diverse N,N’-disubstituted guanidines under mild conditions . Another approach involves the use of S-methylisothioureas as guanylating agents, which react with amines to form the desired guanidine derivatives .
Industrial Production Methods
Industrial production of guanidines often relies on scalable and efficient synthetic routes. The use of commercially available guanylating reagents, such as di(imidazole-1-yl)methanimine, allows for the stepwise displacement of imidazole groups by amines, facilitating the large-scale synthesis of N,N’-disubstituted guanidines .
Analyse Chemischer Reaktionen
Types of Reactions
Guanidine, 1,1’-((5-methylpyrimidine-2,4-diyl)diimino)DI- can undergo various chemical reactions, including:
Oxidation: Guanidines can be oxidized to form guanidinium salts.
Reduction: Reduction reactions can convert guanidines to amines.
Substitution: Nucleophilic substitution reactions are common, where the guanidine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields guanidinium salts, while reduction can produce primary or secondary amines .
Wissenschaftliche Forschungsanwendungen
Guanidine, 1,1’-((5-methylpyrimidine-2,4-diyl)diimino)DI- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of heterocycles and other complex molecules.
Biology: Acts as a DNA minor groove binder and kinase inhibitor, making it valuable in biochemical research.
Industry: Employed in the production of smart materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of guanidine, 1,1’-((5-methylpyrimidine-2,4-diyl)diimino)DI- involves its ability to form hydrogen bonds and interact with molecular targets. The compound can bind to nucleic acids and proteins, influencing their structure and function. This interaction is facilitated by the high basicity and planarity of the guanidine group, which allows it to form stable complexes with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Guanidine: A simple guanidine molecule known for its high basicity and use in various applications.
S-methylisothiourea: Used as a guanylating agent in the synthesis of guanidines.
Di(imidazole-1-yl)methanimine: A commercially available guanylating reagent used in the stepwise synthesis of guanidines.
Uniqueness
Guanidine, 1,1’-((5-methylpyrimidine-2,4-diyl)diimino)DI- is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
31414-52-5 |
---|---|
Molekularformel |
C7H14N10 |
Molekulargewicht |
238.25 g/mol |
IUPAC-Name |
2-[[2-[2-(diaminomethylidene)hydrazinyl]-5-methylpyrimidin-4-yl]amino]guanidine |
InChI |
InChI=1S/C7H14N10/c1-3-2-12-7(17-16-6(10)11)13-4(3)14-15-5(8)9/h2H,1H3,(H4,8,9,15)(H4,10,11,16)(H2,12,13,14,17) |
InChI-Schlüssel |
QNWJXABFNZWVSK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(N=C1NN=C(N)N)NN=C(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.